1,1,1-Triethyl-3,3,3-trimethyldisiloxane

Übersicht

Beschreibung

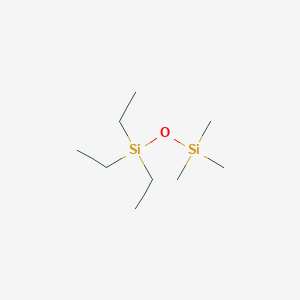

1,1,1-Triethyl-3,3,3-trimethyldisiloxane is an organosilicon compound with the molecular formula C9H24OSi2 . It has a molar mass of 204.457 Da and contains a total of 36 atoms, including 24 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .

Synthesis Analysis

The synthesis of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane can be achieved from Triethylsilane and hydroxytrimethylsilane . Another synthesis method involves the reaction with [Ph 3 S] [tBu 2 CarbCO 2 B (C 6 F 5 )3] in dichloromethane at 20°C for approximately 0.416667 hours under UV-irradiation .Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 11 non-Hydrogen bonds and 5 rotatable bonds . The systematic name of the compound is 1,1,1-Triethyl-3,3,3-trimethyldisiloxane .Physical And Chemical Properties Analysis

1,1,1-Triethyl-3,3,3-trimethyldisiloxane has a boiling point of 164.9±8.0 °C at 760 mmHg . It has a density of 0.8±0.1 g/cm 3 . The compound has a vapour pressure of 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 45.2±18.8 °C . The index of refraction is 1.408 . The molar refractivity is 62.9±0.3 cm 3 . The compound has 1 Hydrogen bond acceptor, 0 Hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Pyrolysis and Mechanism Studies

The pyrolysis of 1,1,1-trimethyl-3,3,3-trichlorodisiloxane, a compound closely related to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, has been studied to understand its mechanism involving the formation of dichloro- and dimethylsilanones. This research provides insights into the behavior of similar siloxanes under pyrolysis conditions (Krasnova, Chernyshev, & Sergeev, 1996).

Reactions in Silicone Synthesis

Tris(trimethylsilyl) antimonite's preparation, involving trimethylsilanol, a compound related to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, sheds light on the complex reactions in silicone synthesis. This understanding contributes to the development of materials like antimony silicate glass used in microelectronics (Basenko, Voronkov, Meihua, Gebel’, 2008).

Oligomerization in Polymer Science

Oligomerization of hydrosiloxanes, including compounds similar to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, has been investigated for their role in polymer science. This research contributes to our understanding of the formation of linear and cyclic siloxane polymers, which are vital in various industrial applications (Chojnowski et al., 2006).

Material Properties and Functionalization

The study of linear and cyclic siloxanes functionalized with polar groups explores the material behavior of derivatives of compounds like 1,1,1-Triethyl-3,3,3-trimethyldisiloxane. These findings are significant in the development of solvent-free liquid electrolytes and understanding the dielectric properties of these materials (Turcan-Trofin et al., 2019).

Surface Chemistry and Hydrophobization

The reaction of linear silicones, akin to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, with inorganic surfaces has been discovered to result in covalently attached polymer chains. This research is crucial for understanding surface chemistry and the hydrophobization of inorganic materials (Krumpfer & McCarthy, 2011).

Mixing Properties and Thermodynamics

The study of the mixing properties of related siloxane compounds with various organosilicon compounds at different temperatures provides insights into the thermodynamic behavior of these materials. This knowledge is vital in the field of material science and engineering (Zhang, Dong, Wu, Yu, & Jing, 2015).

Catalysis in Organic Synthesis

Research into the catalysis of reactions using related siloxane compounds furthers our understanding of organic synthesis methods, particularly in the formation of alkyl bromides and ethers. This is crucial in the development of new synthetic pathways in chemistry (Moriya et al., 2012).

Eigenschaften

IUPAC Name |

triethyl(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24OSi2/c1-7-12(8-2,9-3)10-11(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCJNLRBPWMYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465772 | |

| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Triethyl-3,3,3-trimethyldisiloxane | |

CAS RN |

2652-41-7 | |

| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between trimethylmethoxysilane and triethylsilanol in the context of this study?

A1: The study investigates the reaction between trimethylmethoxysilane and triethylsilanol as a model system to understand how silane coupling agents interact with surfaces like glass. [] Triethylsilanol serves as a simplified representation of the silanol groups present on a glass surface. The reaction products, including the formation of 1,1,1-triethyl-3,3,3-trimethyldisiloxane, provide insights into the mechanism and kinetics of silane coupling reactions on such surfaces.

Q2: How is 1,1,1-triethyl-3,3,3-trimethyldisiloxane formed in this reaction and what is its significance?

A2: 1,1,1-Triethyl-3,3,3-trimethyldisiloxane is formed as a major product of the condensation reaction between trimethylmethoxysilane and triethylsilanol. [] This reaction releases methanol as a byproduct. The formation of the unsymmetrical disiloxane is significant because it demonstrates the potential for silane coupling agents to form stable bonds with hydroxylated surfaces, a key aspect of their function in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)